molecular formula C14H14ClNO3 B14295830 Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate CAS No. 115092-80-3

Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate

Cat. No.: B14295830
CAS No.: 115092-80-3
M. Wt: 279.72 g/mol
InChI Key: IXUZICWALVWOSZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an indole core, a chlorobutanoyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the chlorobutanoyl group and the carboxylate ester. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The chlorobutanoyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The indole core can bind to proteins or enzymes, affecting their function. The chlorobutanoyl group may enhance the compound’s ability to penetrate cell membranes, while the carboxylate ester can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
  • 3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile
  • 4-(4-Chloro-1-oxobutyl)-α,α-dimethylbenzeneacetic Acid Methyl Ester

Uniqueness

Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate is unique due to its specific combination of functional groups and the indole core. This structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

CAS No.

115092-80-3

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate

InChI

InChI=1S/C14H14ClNO3/c1-19-14(18)9-4-5-12-10(7-9)11(8-16-12)13(17)3-2-6-15/h4-5,7-8,16H,2-3,6H2,1H3

InChI Key

IXUZICWALVWOSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2C(=O)CCCCl

Origin of Product

United States

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